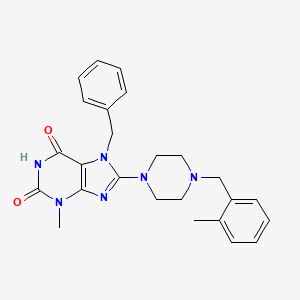![molecular formula C16H12F3N3O B2773898 (3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one CAS No. 478047-05-1](/img/structure/B2773898.png)
(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with a complex structure. It contains a trifluoro group, an azo group (N=N), and a butenone group. The trifluoro group is known for its high electronegativity and the ability to form strong bonds, which could influence the compound’s reactivity and stability . The azo group is a functional group that consists of two nitrogen atoms connected by a double bond, commonly seen in azo dyes . The butenone group is a type of unsaturated ketone, which could make the compound reactive in certain conditions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the butenone group and the N=N bond in the azo group could introduce regions of rigidity into the molecule. The electronegative trifluoro group could also influence the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The butenone group could undergo addition reactions at the double bond, while the azo group could participate in redox reactions . The trifluoro group is generally quite stable but could potentially undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoro group could increase the compound’s density and boiling point compared to similar compounds without this group . The azo group could confer color, making the compound potentially useful as a dye .Applications De Recherche Scientifique
- The compound’s unique structure makes it a promising candidate for designing fluorescent materials. Researchers have explored its use in organic light-emitting diodes (OLEDs), sensors, and imaging agents due to its fluorescence properties .
- AIE-active compounds, like this one, exhibit enhanced fluorescence upon aggregation. Researchers have investigated its potential in AIE-based materials for bioimaging, drug delivery, and optoelectronics .
- The trifluoromethyl group in the compound can serve as a useful synthetic handle. Researchers have employed it in transition-metal-catalyzed reactions, such as cross-coupling and C-H activation .
- Researchers have explored its potential as an anti-inflammatory agent, kinase inhibitor, or even as a scaffold for developing new pharmaceuticals .
Fluorescent Materials and Sensors
Aggregation-Induced Emission (AIE)
Organic Synthesis and Catalysis
Medicinal Chemistry
Photophysics and Photochemistry
Materials for Organic Electronics
Propriétés
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-phenyldiazenylanilino)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)15(23)10-11-20-12-6-8-14(9-7-12)22-21-13-4-2-1-3-5-13/h1-11,20H/b11-10+,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSUNFQLORDDQ-XANDGPPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC=CC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N/C=C/C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Bromomethyl)benzo[d]thiazole](/img/structure/B2773817.png)

![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)



![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)
![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2773830.png)




![2-(3-(2,6-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2773837.png)